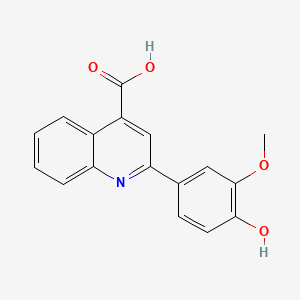

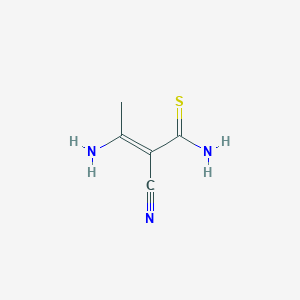

(2R,5S)-tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,5S)-Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate, or TBMMMC, is an organic compound with a wide range of applications in scientific research. TBMMMC has been used in a variety of experiments, from biochemical studies to pharmacological research.

Applications De Recherche Scientifique

Synthesis and Derivatives

Asymmetric Hydroxylation in Amino Acid Synthesis : This compound has been utilized in the diastereoselective hydroxylation of piperidin-2-ones, which is an efficient method for synthesizing amino acids like (2S,5R)-5-hydroxylysine, found in collagen and collagen-like proteins (J. Marin et al., 2002).

Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its role in pharmaceutical development (Bingbing Zhao et al., 2017).

Renin Inhibitory Peptides : The compound is a key intermediate in preparing renin inhibitory peptides, which are potent inhibitors of human plasma renin, crucial for regulating blood pressure (S. Thaisrivongs et al., 1987).

Dendritic Macromolecules Synthesis : It is used in synthesizing dendrimers, which are highly branched, star-shaped macromolecules with potential applications in drug delivery and materials science (D. J. Pesak et al., 1997).

Chemical Properties and Reactions

Acetonyl Cation Equivalent : This compound demonstrates the ability of the vinylfluoro group to act as an acetonyl cation equivalent under acidic conditions, which is significant in the field of organic synthesis (N. Purkayastha et al., 2010).

RNA Synthesis Applications : It has been used in the protection of 2'-OH during solid-phase RNA synthesis, showcasing its utility in the field of nucleic acid chemistry (A. Semenyuk et al., 2006).

Catalysis and Hydroformylation : The compound has been involved in hydroformylation reactions, demonstrating its utility in creating important intermediates for the synthesis of amino acid derivatives (L. Kollár et al., 1993).

Demethylation Process Studies : It has been instrumental in studying the demethylation process in mammalian tissues, contributing to our understanding of genetic and epigenetic regulation (D. Globisch et al., 2010).

Medicinal Chemistry and Drug Development

Malonyl-CoA Decarboxylase Inhibitors : Research has explored its use in developing malonyl-CoA decarboxylase inhibitors, which have potential as cardioprotective agents (Jie Cheng et al., 2006).

Metabolic Profile Analysis : It's involved in the profiling method for determining catecholamine metabolites in urine, crucial for diagnosing various metabolic disorders (F. Muskiet et al., 1981).

Propriétés

IUPAC Name |

tert-butyl (2R,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEFRGPCFOEDNF-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1C(=O)OC(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CO[C@H](CN1C(=O)OC(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743070.png)

![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2743072.png)

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743085.png)

![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)